5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structures that combine oxygen and nitrogen atoms, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions to form the benzoxazine ring.
Substitution Reactions: The introduction of the butoxy and methoxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol, followed by the addition of the corresponding alkyl halides.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-c][1,3]benzoxazine structure. This step may require heating and the use of catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the benzoxazine ring or the pyrazole moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and heterocyclic structure allow it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- **5-(4-Butoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one
- **(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O4/c1-4-5-16-33-22-12-8-20(9-13-22)28-30-26(24-17-23(32-3)14-15-27(24)34-28)18-25(29-30)19-6-10-21(31-2)11-7-19/h6-15,17,26,28H,4-5,16,18H2,1-3H3 |
InChI Key |
WXTWOWUTTPBKTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)OC |
Origin of Product |
United States |
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